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Abstract
Phenoxypropazine, marketed under the trade name Drazine, was a pioneering antidepressant

agent developed in the early era of psychopharmacology. As a non-selective, irreversible

monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, it represented a

significant advancement in the treatment of depressive disorders. Introduced in 1961, its

clinical use was short-lived, with its withdrawal from the market in 1966 due to concerns over

hepatotoxicity. This technical guide provides a comprehensive overview of the discovery,

history, chemical synthesis, mechanism of action, and eventual discontinuation of

phenoxypropazine, intended for an audience of researchers, scientists, and drug

development professionals.

Discovery and Historical Context
Phenoxypropazine was developed by the British pharmaceutical company Smith & Nephew

and introduced to the market in 1961.[1] Its development occurred during a period of

burgeoning discovery in the field of psychopharmacology, following the serendipitous finding of

the antidepressant effects of the first MAOI, iproniazid, which was initially investigated as a

treatment for tuberculosis. The emergence of hydrazine-based compounds as effective

antidepressants spurred the synthesis and investigation of numerous analogues, including

phenoxypropazine.
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Early clinical studies in the early 1960s explored its efficacy in treating depression.[2][3] These

preliminary investigations, while lacking the rigorous design of modern clinical trials, suggested

a therapeutic benefit in patients with depressive disorders. However, the initial optimism

surrounding phenoxypropazine and other hydrazine MAOIs was tempered by growing reports

of adverse effects, most notably liver damage.[4] This concern ultimately led to the withdrawal

of phenoxypropazine from clinical use in 1966, a fate shared by several other early hydrazine-

based antidepressants.[1]

Chemical Synthesis and Properties
Detailed information regarding the original patented synthesis of phenoxypropazine is not

readily available in current public databases. However, based on the known structure of (1-

methyl-2-phenoxy-ethyl)hydrazine and general principles of organic chemistry for the synthesis

of hydrazine derivatives, a plausible synthetic route can be postulated.

Table 1: Physicochemical Properties of Phenoxypropazine

Property Value

IUPAC Name (1-methyl-2-phenoxy-ethyl)hydrazine

Molecular Formula C₉H₁₄N₂O

Molecular Weight 166.22 g/mol

CAS Number 3941-93-9

Chemical Class Hydrazine

Source: PubChem CID 71467[5]

A logical synthetic approach would likely involve the reaction of a phenoxy-substituted

precursor with a hydrazine-containing reagent. One possible pathway is outlined below:
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Plausible Synthetic Pathway for Phenoxypropazine
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Caption: Plausible synthetic route for phenoxypropazine.

Mechanism of Action: Monoamine Oxidase
Inhibition
Phenoxypropazine exerts its therapeutic effect through the irreversible inhibition of

monoamine oxidase (MAO), a family of enzymes responsible for the degradation of

monoamine neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and

MAO-B, which have different substrate specificities and tissue distributions.

MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.

MAO-B is more selective for dopamine and phenethylamine.

By inhibiting both isoforms non-selectively, phenoxypropazine increases the synaptic

availability of these key neurotransmitters, which is believed to be the primary mechanism

underlying its antidepressant effects. The irreversible nature of this inhibition means that the

restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can

take up to two weeks.
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Caption: Mechanism of action of phenoxypropazine.

While specific quantitative data on the inhibitory potency of phenoxypropazine against MAO-A

and MAO-B (i.e., IC₅₀ or Kᵢ values) are not well-documented in publicly available literature, its

classification as a non-selective inhibitor indicates comparable activity against both isoforms.

Clinical Efficacy and Adverse Effects
Early clinical trials of phenoxypropazine provided qualitative evidence of its antidepressant

effects. For instance, a preliminary study by Leahy, Rose, and Plowman in 1963 reported on its

use in the treatment of depression, though detailed quantitative efficacy data from controlled

trials are scarce in the historical literature.[3]
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The primary reason for the withdrawal of phenoxypropazine was its association with

hepatotoxicity.[1] This adverse effect is a known risk for many hydrazine-derived drugs. The

proposed mechanism for hydrazine-induced liver injury involves the metabolic activation of the

hydrazine moiety to reactive intermediates that can cause cellular damage.[6] This can lead to

a spectrum of liver injury, from transient elevations in liver enzymes to more severe, and in

some cases, fatal, hepatitis.[7]

Table 2: Summary of Phenoxypropazine's Clinical Profile

Aspect Description

Indications Major Depressive Disorder

Therapeutic Effect Alleviation of depressive symptoms

Common Side Effects
Drowsiness, dizziness, headache, dry mouth,

weight gain (typical of early MAOIs)

Serious Adverse Effects
Hepatotoxicity (liver damage), hypertensive

crisis (with tyramine-containing foods)

Experimental Protocols
Detailed experimental protocols from the original studies on phenoxypropazine are not readily

available. However, a general methodology for assessing MAO inhibition in vitro, a key

experiment in the characterization of such a compound, is provided below.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency of phenoxypropazine on MAO-A and MAO-B

activity.

Materials:

Recombinant human MAO-A and MAO-B enzymes

Kynuramine (substrate for MAO-A)

Benzylamine (substrate for MAO-B)
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Phenoxypropazine (test compound)

Clorgyline (selective MAO-A inhibitor, positive control)

Selegiline (selective MAO-B inhibitor, positive control)

Phosphate buffer (pH 7.4)

Spectrofluorometer

Procedure:

Preparation of Reagents: Prepare stock solutions of phenoxypropazine and control

inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and

substrates in phosphate buffer.

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (at various

concentrations), and the respective MAO enzyme (MAO-A or MAO-B).

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the

inhibitor to interact with the enzyme.

Initiation of Reaction: Add the specific substrate (kynuramine for MAO-A, benzylamine for

MAO-B) to each well to start the enzymatic reaction.

Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from

kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.

Data Analysis: Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Experimental Workflow: MAO Inhibition Assay
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Caption: General workflow for an in vitro MAO inhibition assay.

Conclusion and Legacy
Phenoxypropazine holds a significant, albeit brief, place in the history of

psychopharmacology. As one of the early hydrazine MAOIs, it contributed to the understanding

of the neurochemical basis of depression and the therapeutic potential of monoamine oxidase

inhibition. Its withdrawal due to hepatotoxicity underscored the critical importance of drug

safety and metabolism in the development of new therapeutic agents. The experience with
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phenoxypropazine and other early MAOIs paved the way for the development of safer,

reversible, and more selective inhibitors, which continue to have a role in the treatment of

depression and other neurological disorders. The story of phenoxypropazine serves as a

valuable case study for drug development professionals on the balance between efficacy and

safety and the evolution of pharmacological research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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